molecular formula C12H22 B14630294 (Hex-1-en-2-yl)cyclohexane CAS No. 54248-57-6

(Hex-1-en-2-yl)cyclohexane

Cat. No.: B14630294
CAS No.: 54248-57-6
M. Wt: 166.30 g/mol
InChI Key: JDCBUYRMEWEJSZ-UHFFFAOYSA-N
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Description

(Hex-1-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hex-1-en-2-yl substituent. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:

C6H11OHC6H10+H2O\text{C}_6\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_{10} + \text{H}_2\text{O} C6​H11​OH→C6​H10​+H2​O

The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .

Industrial Production Methods

Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hex-1-en-2-yl)cyclohexane is unique due to the presence of the hex-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This substituent allows for additional functionalization and reactivity compared to simpler cyclohexane derivatives .

Properties

CAS No.

54248-57-6

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

hex-1-en-2-ylcyclohexane

InChI

InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3

InChI Key

JDCBUYRMEWEJSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C1CCCCC1

Origin of Product

United States

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